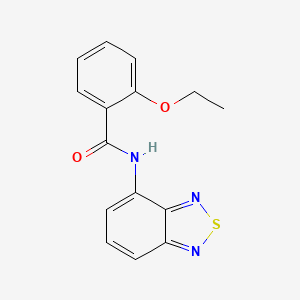
1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that features a benzothiazole ring, a dimethoxyphenyl group, and a pyrazol-5-ol moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Pyrazole Ring: Using hydrazine derivatives and 1,3-dicarbonyl compounds.
Coupling Reactions: Combining the benzothiazole and pyrazole intermediates under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathways Involved: Affecting signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
- 1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
Uniqueness
1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of the 3,4-dimethoxyphenyl group, which may impart specific biological activities or chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N3O3S/c1-23-14-8-7-11(9-15(14)24-2)13-10-17(22)21(20-13)18-19-12-5-3-4-6-16(12)25-18/h3-10,20H,1-2H3 |
InChI Key |
WRLHQTMKUULWID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11276998.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11277010.png)
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11277021.png)
![N-(4-ethylphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277029.png)
![Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate](/img/structure/B11277032.png)
![7-methyl-2-(o-tolylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B11277041.png)

![3-hydroxy-4-phenyl-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11277051.png)
![2,2'-oxybis[N-(4-fluorophenyl)acetamide]](/img/structure/B11277056.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11277058.png)
![2,4-Dichloro-N-[4-methyl-3-[(2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidin-5-yl)methoxy]phenyl]benzamide](/img/structure/B11277061.png)
![6-((2-chloro-6-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11277069.png)
![6-cyclopropyl-N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277074.png)
